molecular formula C17H20ClN2O5P B11575548 Diethyl 4-chloro-a-(4-nitroanilino)benzylphosphonate CAS No. 71511-66-5

Diethyl 4-chloro-a-(4-nitroanilino)benzylphosphonate

Cat. No.: B11575548
CAS No.: 71511-66-5
M. Wt: 398.8 g/mol
InChI Key: MXVAWSJYPGJSHV-UHFFFAOYSA-N
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Description

DIETHYL [(4-CHLOROPHENYL)[(4-NITROPHENYL)AMINO]METHYL]PHOSPHONATE is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon atoms

Preparation Methods

The synthesis of DIETHYL [(4-CHLOROPHENYL)[(4-NITROPHENYL)AMINO]METHYL]PHOSPHONATE typically involves the reaction of 4-chlorobenzaldehyde, 4-nitroaniline, and diethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Chemical Reactions Analysis

DIETHYL [(4-CHLOROPHENYL)[(4-NITROPHENYL)AMINO]METHYL]PHOSPHONATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

DIETHYL [(4-CHLOROPHENYL)[(4-NITROPHENYL)AMINO]METHYL]PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIETHYL [(4-CHLOROPHENYL)[(4-NITROPHENYL)AMINO]METHYL]PHOSPHONATE involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .

Comparison with Similar Compounds

DIETHYL [(4-CHLOROPHENYL)[(4-NITROPHENYL)AMINO]METHYL]PHOSPHONATE can be compared with other similar compounds, such as:

    DIETHYL [(4-CHLOROPHENYL)[(4-METHOXYPHENYL)AMINO]METHYL]PHOSPHONATE: This compound has a methoxy group instead of a nitro group, which affects its reactivity and applications.

    DIETHYL [(4-CHLOROPHENYL)[(PHENYL)AMINO]METHYL]PHOSPHONATE: This compound lacks the nitro group, making it less reactive in certain chemical reactions.

    DIETHYL [(4-CHLOROPHENYL)[(4-ISOPROPYLPHENYL)AMINO]METHYL]PHOSPHONATE: The presence of an isopropyl group affects the compound’s steric properties and reactivity.

Properties

CAS No.

71511-66-5

Molecular Formula

C17H20ClN2O5P

Molecular Weight

398.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)-diethoxyphosphorylmethyl]-4-nitroaniline

InChI

InChI=1S/C17H20ClN2O5P/c1-3-24-26(23,25-4-2)17(13-5-7-14(18)8-6-13)19-15-9-11-16(12-10-15)20(21)22/h5-12,17,19H,3-4H2,1-2H3

InChI Key

MXVAWSJYPGJSHV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)[N+](=O)[O-])OCC

Origin of Product

United States

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